Physicochemical Profiling and Synthetic Utility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
Physicochemical Profiling and Synthetic Utility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to determine their viability in complex synthetic pathways. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CAS: 1071395-78-2) is a highly functionalized intermediate that bridges the gap between structural rigidity and tunable electronic properties.
This technical whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its reactivity, and self-validating protocols for its empirical characterization.
Structural & Mechanistic Analysis
The utility of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in medicinal chemistry stems from its unique push-pull electronic system, which directly dictates its physical state, solubility, and reactivity. The piperidine ring itself is a privileged scaffold in drug discovery, known to impart favorable conformational flexibility and metabolic stability[1].
Causality of Electronic Effects:
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The Ortho-Ethoxy Group (+M, -I): The oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect), significantly increasing the electron density at the adjacent amine nitrogen. This enhances the nucleophilicity of the aniline, making it an excellent substrate for Buchwald-Hartwig cross-coupling reactions.
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The Meta-Piperidine-1-carbonyl Group (-I, -M): Conversely, the amide carbonyl exerts an electron-withdrawing effect. This slightly dampens the basicity of the amine, preventing it from being overly reactive and susceptible to rapid oxidative degradation. Furthermore, the bulky, hydrophobic piperidine ring drives the compound's overall lipophilicity (LogP) and provides a rigid vector for target binding (e.g., occupying hydrophobic pockets in kinase hinge regions).
Physicochemical Properties Summary
Understanding the quantitative physical properties of this compound is critical for predicting its behavior in both aqueous biological assays and organic synthetic environments. The data below summarizes its core physicochemical profile.
| Property | Value | Causality / Relevance to Drug Design |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Determines exact mass (248.1525 Da) for LC-MS identification. |
| Molecular Weight | 248.32 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics. |
| Predicted pKa (Amine) | ~4.2 - 4.5 | Tuned by the ortho-ethoxy (+M) and meta-carbonyl (-I) effects; dictates the pH required for optimal synthetic coupling. |
| Predicted LogP | ~1.8 - 2.2 | Balanced lipophilicity driven by the hydrophobic piperidine ring; ensures solubility in both organic solvents and aqueous assay buffers. |
| Topological Polar Surface Area | 55.5 Ų | Excellent membrane permeability profile (<90 Ų is ideal for blood-brain barrier penetration). |
| H-Bond Donors | 1 (-NH₂) | Limits the desolvation penalty during target binding. |
| H-Bond Acceptors | 3 (O, O, N) | Facilitates robust hydrogen-bonding interactions with target protein residues. |
Empirical Characterization Protocols
To accurately utilize this compound, precise empirical determination of its pKa and LogP is mandatory. Relying solely on predictive software can lead to late-stage synthetic failures. The following methodologies are designed as self-validating systems , ensuring that any systemic error (e.g., electrode drift, column degradation) automatically invalidates the run before bad data is recorded.
Protocol A: Potentiometric pKa Determination
Based on [2].
We utilize potentiometric titration over UV-metric methods because the aniline nitrogen's ionization does not produce a sufficiently distinct chromophoric shift in the presence of the dominant amide chromophore.
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Preparation: Dissolve 2.0 mg of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength).
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Titration: Acidify the solution to pH 2.0 using standardized 0.1 M HCl to fully protonate the aniline. Titrate with standardized 0.1 M KOH in 0.05 mL increments under a nitrogen blanket (to prevent CO₂ absorption) until pH 11.0 is reached.
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Data Processing: Calculate the pKa using a Gran plot analysis of the titration curve's inflection point.
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Self-Validation Mechanism: The Reference Spike. The protocol mandates the inclusion of a known reference standard (Aniline, literature pKa = 4.60) titrated in parallel. If the calculated pKa of the reference aniline deviates by >0.05 units from 4.60, the system automatically flags the pH electrode calibration or titrant molarity as invalid, and the assay must be aborted and recalibrated.
Protocol B: Shake-Flask HPLC Method for LogP
Based on [3].
We select the HPLC method over the traditional shake-flask UV method because the compound's surfactant-like properties (hydrophilic amine + hydrophobic piperidine) can cause micro-emulsions in octanol/water mixtures, skewing UV absorbance readings.
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Preparation & Calibration: Prepare a mobile phase of 75% Methanol / 25% Water (isocratic). Inject a calibration mixture of five reference compounds with known LogP values (e.g., Anisole, p-Chlorotoluene, Toluene, Chlorobenzene, Triphenylene).
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Analyte Run: Inject 10 µL of a 1 mg/mL solution of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Record the retention time ( tR ).
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Calculation: Calculate the capacity factor ( k′ ) using the formula k′=(tR−t0)/t0 , where t0 is the dead time (measured using thiourea). Interpolate the compound's LogP from the calibration curve of log(k′) vs. known LogP.
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Self-Validation Mechanism: The Linearity Gate. The linear regression of the five reference standards must yield a correlation coefficient ( R2 ) ≥0.99 . Furthermore, the retention time of the analyte must fall strictly within the retention time boundaries of the earliest and latest eluting standards. If either condition fails, the system invalidates the result, indicating column degradation or inappropriate mobile phase composition.
Synthetic Integration & Workflow
Once the physical properties are empirically validated, the compound is integrated into the drug discovery pipeline. The LogP dictates the purification solvent systems, while the pKa guides the selection of bases (e.g., DIPEA vs. Cs₂CO₃) in downstream amidation or Buchwald-Hartwig amination steps.
Workflow integrating physicochemical profiling of CAS 1071395-78-2 into synthetic drug design.
References
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development (OECD).[Link]
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Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development (OECD).[Link]
